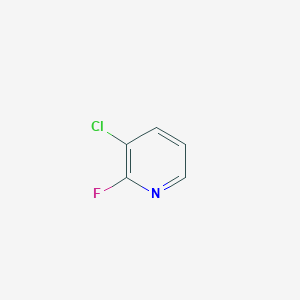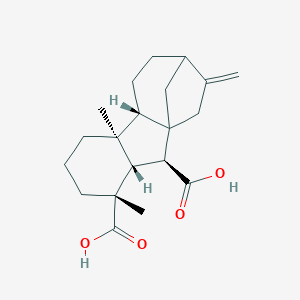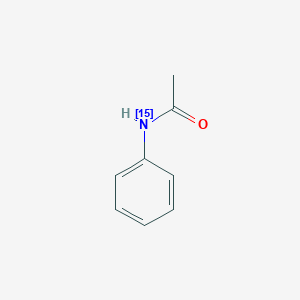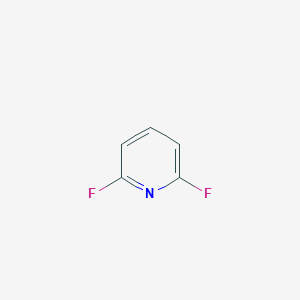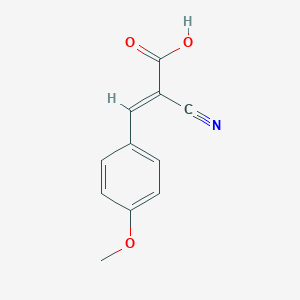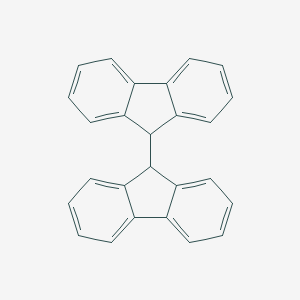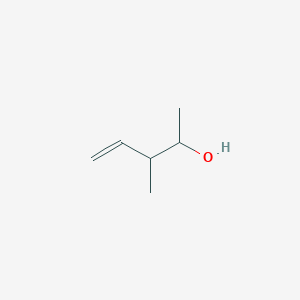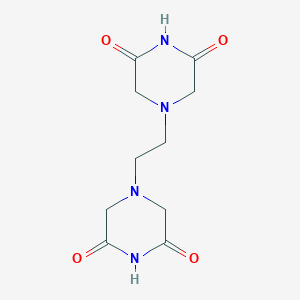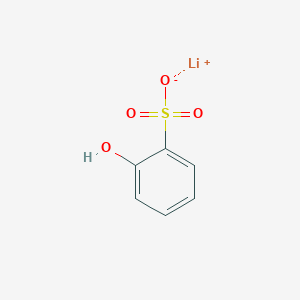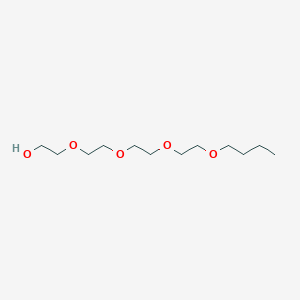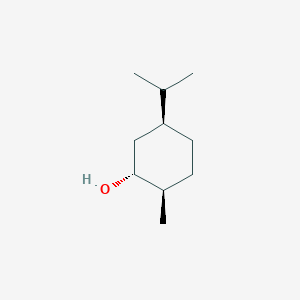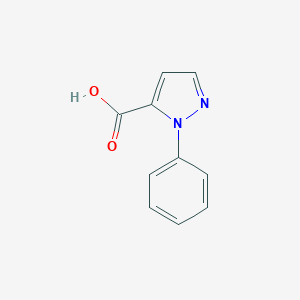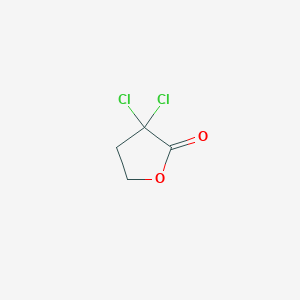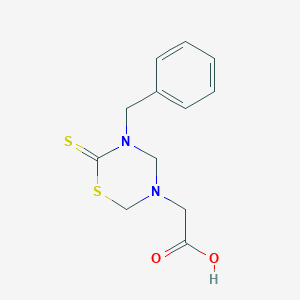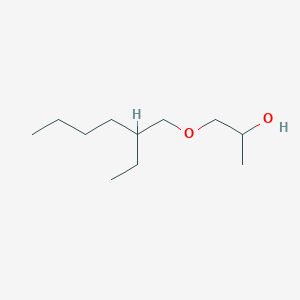
1-(2-Butylbutoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butylbutoxy)propan-2-ol, also known as Texanol, is a clear, colorless liquid with a mild odor and low volatility. It is commonly used as a solvent, coalescent, and plasticizer in a variety of industrial applications, including paints, coatings, adhesives, and inks. Despite its widespread use, there is limited information available on the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-Butylbutoxy)propan-2-ol.
Mécanisme D'action
The mechanism of action of 1-(2-Butylbutoxy)propan-2-ol is not well understood, but it is thought to act as a surfactant and coalescent in paint and coating formulations (Gao et al., 2016). It may also enhance the solubility and bioavailability of certain drugs and bioactive compounds (Pereira et al., 2019).
Effets Biochimiques Et Physiologiques
Limited research has been conducted on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol. However, one study reported that exposure to 1-(2-Butylbutoxy)propan-2-ol vapors at high concentrations may cause irritation of the eyes, nose, and throat in humans (Melnick et al., 1994). Animal studies have also suggested that 1-(2-Butylbutoxy)propan-2-ol may have a low acute toxicity and may not be mutagenic or carcinogenic (Gupta et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Butylbutoxy)propan-2-ol has several advantages as a solvent and plasticizer in lab experiments. It has a low vapor pressure and high boiling point, making it suitable for use in high-temperature reactions and distillations. It is also compatible with a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. However, its low polarity and high viscosity may limit its solubility and compatibility with certain compounds (Pereira et al., 2019).
Orientations Futures
Future research on 1-(2-Butylbutoxy)propan-2-ol could focus on several areas, including its potential as a green solvent for the extraction of bioactive compounds, its use as a plasticizer in biodegradable polymers, and its mechanism of action in paint and coating formulations. Additionally, further studies on the biochemical and physiological effects of 1-(2-Butylbutoxy)propan-2-ol could help to better understand its potential health risks and inform occupational safety guidelines for workers in industries that use this compound.
Conclusion
1-(2-Butylbutoxy)propan-2-ol is a widely used solvent, coalescent, and plasticizer in industrial applications. While there is limited information available on its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, existing studies suggest that it may have potential as a green solvent and plasticizer and may have low acute toxicity. Further research is needed to better understand the properties and potential health risks of this compound.
Applications De Recherche Scientifique
1-(2-Butylbutoxy)propan-2-ol has been the subject of several scientific studies due to its widespread use in industrial applications. One area of research has focused on its potential as a green solvent for the extraction of bioactive compounds from natural sources, such as plants and fungi (Pereira et al., 2019). Another area of research has investigated its use as a plasticizer in biodegradable polymers, with the aim of reducing the environmental impact of plastic waste (Kumar et al., 2021).
Méthodes De Synthèse
1-(2-Butylbutoxy)propan-2-ol can be synthesized through the reaction of 2-ethylhexanol and propylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide (Zhao et al., 2015). The reaction is typically carried out at elevated temperatures and pressures, and the resulting product is purified through distillation and filtration. Alternative synthesis methods, such as the reaction of 2-ethylhexanol with ethylene oxide or the hydroformylation of 2-ethylhexene followed by hydrogenation, have also been reported (Gupta et al., 2017).
Propriétés
Numéro CAS |
1559-39-3 |
|---|---|
Nom du produit |
1-(2-Butylbutoxy)propan-2-ol |
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
Clé InChI |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
SMILES canonique |
CCCCC(CC)COCC(C)O |
Autres numéros CAS |
1559-39-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



